Antifungal Activity Against Candida albicans: 2× Potency Advantage Over Fluconazole
In head-to-head antifungal susceptibility testing, 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine demonstrated an MIC of 8 µg/mL against Candida albicans, compared to 16 µg/mL for fluconazole under the same assay conditions, representing a 2-fold potency advantage . The compound also showed activity against Aspergillus fumigatus with an MIC of 4 µg/mL, versus 8 µg/mL for voriconazole . These values position the compound as a viable scaffold for antifungal lead optimization with potency exceeding or matching first-line clinical azoles in these in vitro models.
| Evidence Dimension | Antifungal activity (MIC) against Candida albicans |
|---|---|
| Target Compound Data | MIC = 8 µg/mL |
| Comparator Or Baseline | Fluconazole: MIC = 16 µg/mL |
| Quantified Difference | 2-fold lower MIC (higher potency) for the target compound |
| Conditions | Broth microdilution antifungal susceptibility assay; fungal strain: Candida albicans |
Why This Matters
The 2-fold potency advantage over fluconazole, a WHO essential medicine and the most widely prescribed systemic antifungal, makes this scaffold attractive for antifungal drug discovery programs seeking to overcome fluconazole resistance or improve therapeutic margins.
